Methiotriazamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methiotriazamine can be synthesized through a series of organic reactions. One common method involves the reaction of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine with 4-methylthiophenylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Methiotriazamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazines with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methiotriazamine involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors, thereby disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to microbial cell membrane integrity and enzyme inhibition .
Comparison with Similar Compounds
Methiotriazamine can be compared to other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine core but different substituents.
Simazine: Another herbicide with structural similarities to this compound.
Cyanuric Acid: A triazine derivative used in swimming pool maintenance.
Uniqueness: this compound’s unique combination of a triazine ring with a methylthio group and diamino functionalities sets it apart from other triazine derivatives.
Properties
CAS No. |
90-07-3 |
---|---|
Molecular Formula |
C12H17N5S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
6,6-dimethyl-1-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H17N5S/c1-12(2)16-10(13)15-11(14)17(12)8-4-6-9(18-3)7-5-8/h4-7H,1-3H3,(H4,13,14,15,16) |
InChI Key |
GYXWUBHCYWWAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)SC)N)N)C |
Origin of Product |
United States |
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